N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((5-methoxy-2-methyl-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide
Description
This compound (CAS # 51920-12-8) is a benzimidazolone-based azo dye characterized by a naphthalene backbone linked to a benzimidazolone moiety via an azo bridge. The structure includes a sulfonamide group (-SO₂NHCH₃) and methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring, which influence its physicochemical properties and stability . Such derivatives are widely used as pigments in industrial applications due to their thermal stability, lightfastness, and resistance to solvents . The benzimidazolone core enhances intermolecular hydrogen bonding, contributing to its crystalline nature and low solubility in aqueous media .
Properties
IUPAC Name |
3-hydroxy-4-[[5-methoxy-2-methyl-4-(methylsulfamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O6S/c1-14-10-23(40(37,38)28-2)22(39-3)13-20(14)32-33-24-17-7-5-4-6-15(17)11-18(25(24)34)26(35)29-16-8-9-19-21(12-16)31-27(36)30-19/h4-13,28,34H,1-3H3,(H,29,35)(H2,30,31,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVVGIYUIPHSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O)OC)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866899, DTXSID701100733 | |
| Record name | 4-{2-[5-Methoxy-2-methyl-4-(methylsulfamoyl)phenyl]hydrazinylidene}-3-oxo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[5-methoxy-2-methyl-4-[(methylamino)sulfonyl]phenyl]diazenyl]-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61951-98-2 | |
| Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[5-methoxy-2-methyl-4-[(methylamino)sulfonyl]phenyl]diazenyl]-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((5-methoxy-2-methyl-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[2-[5-methoxy-2-methyl-4-[(methylamino)sulfonyl]phenyl]diazenyl]-2-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[5-methoxy-2-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | C.I. Pigment Red 185 (C.I. 12516) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QD9FS37UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((5-methoxy-2-methyl-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide, a complex organic compound, is part of the benzimidazole derivatives known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 356.38 g/mol. The structure features a benzimidazole core, which is significant in its biological activity. The presence of various functional groups enhances its interaction with biological targets.
Benzimidazole derivatives are recognized for their ability to interact with multiple biological targets, including enzymes and receptors. The specific mechanism of action for this compound involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could act as an antagonist or agonist at various receptors, influencing physiological responses.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant properties.
Biological Activities
The biological activities of this compound include:
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives possess antimicrobial properties against various pathogens. This compound may exhibit similar effects through mechanisms that disrupt bacterial cell wall synthesis or inhibit protein synthesis.
2. Anticancer Properties
Benzimidazole derivatives are studied for their anticancer potential. They may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression, particularly in the G2/M phase.
3. Antiviral Effects
Some derivatives have shown efficacy against viral infections by inhibiting viral replication and assembly processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer activity of benzimidazole derivatives, revealing significant cytotoxic effects against breast cancer cell lines (MCF7). |
| Study 2 | Examined the antimicrobial properties against E. coli and S. aureus, demonstrating effective inhibition at low concentrations. |
| Study 3 | Assessed antiviral activity against human cytomegalovirus (HCMV), showing promising results in reducing viral load in infected cells. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the phenyl ring or benzimidazolone moiety, leading to variations in color, stability, and bioactivity. Key examples include:
Physicochemical Properties
- Thermal Stability : The target compound’s methyl and sulfonamide groups enhance thermal resistance compared to Pigment Red 171 (decomposes at 652.8°C vs. 348.6°C flash point for ’s analog) .
- Solubility : Chlorinated derivatives (e.g., Pigment Brown 25) exhibit lower solubility in organic solvents than the target compound due to increased molecular symmetry and halogen interactions .
- While the target compound lacks direct toxicity data, analogs like CAS 59487-23-9 () are prioritized for safety evaluations due to structural alerts (azo groups) .
Preparation Methods
Synthesis of the Benzimidazole Intermediate
The benzimidazole core, specifically the 2,3-dihydro-2-oxo-1H-benzimidazol-5-yl group, is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or dehydrating conditions. A common method involves:
- Reacting 4-aminobenzene-1,2-diamine with suitable carboxylic acid derivatives (e.g., formic acid or its equivalents) to form the benzimidazole ring.
- Oxidation or cyclization steps are controlled to yield the 2-oxo-2,3-dihydrobenzimidazole structure.
This step is crucial for ensuring the correct substitution pattern on the benzimidazole ring, which later participates in amide bond formation.
Preparation of the Azo-Substituted Phenyl Derivative
The azo group (-N=N-) is introduced via a diazotization and azo coupling reaction:
- The substituted aniline derivative (5-methoxy-2-methyl-4-(methylamino)sulphonyl aniline) is diazotized using sodium nitrite (NaNO2) in acidic conditions (HCl) at low temperatures (0-5 °C).
- The resulting diazonium salt is then coupled with a naphthol derivative (3-hydroxy-2-naphthoic acid or its ester) to form the azo linkage.
This azo coupling is a key step that must be carefully controlled to avoid side reactions and ensure regioselectivity at the 4-position of the naphthalene ring.
Formation of the Amide Bond
The final step involves coupling the benzimidazole amine group with the carboxylic acid function on the naphthalene ring:
- Activation of the carboxylic acid group (e.g., via carbodiimide reagents like EDC or DCC) to form an active ester intermediate.
- Nucleophilic attack by the benzimidazole amine group to form the amide bond, yielding the target compound.
This step requires mild conditions to preserve the azo bond and other sensitive functional groups.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Benzimidazole synthesis | o-Phenylenediamine + carboxylic acid, acidic medium, heat | Controlled temperature to avoid overreaction |
| Diazotization | NaNO2, HCl, 0-5 °C | Low temperature critical for diazonium stability |
| Azo coupling | Diazonium salt + naphthol derivative, pH ~8-9, cold conditions | pH control essential for selective coupling |
| Amide bond formation | Carbodiimide coupling (EDC/DCC), mild base, room temperature | Avoids decomposition of azo and benzimidazole rings |
Research Findings and Optimization Notes
- The azo coupling step is sensitive to pH and temperature; maintaining a slightly alkaline pH (~8-9) improves yield and selectivity.
- Use of protecting groups on sensitive amine or hydroxyl groups may be necessary to prevent side reactions during coupling.
- Purification typically involves recrystallization or chromatographic techniques to isolate the pure azo compound.
- Spectroscopic analyses (NMR, IR, UV-Vis) confirm azo bond formation and amide linkage integrity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Benzimidazole synthesis | o-Phenylenediamine + carboxylic acid derivatives | Acidic medium, heat | 2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl amine |
| 2 | Diazotization | Substituted aniline (methylamino sulphonyl) | NaNO2, HCl, 0-5 °C | Diazonium salt |
| 3 | Azo coupling | Diazonium salt + 3-hydroxy-2-naphthoic acid | pH 8-9, cold | Azo-substituted naphthalene derivative |
| 4 | Amide bond formation | Benzimidazole amine + azo-substituted naphthoic acid | EDC/DCC, mild base, RT | Target compound: N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((5-methoxy-2-methyl-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide |
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound?
The compound can be synthesized via azo coupling reactions, where diazonium salts derived from aromatic amines react with hydroxyl-substituted naphthalene derivatives. Purification typically involves column chromatography using silica gel and gradient elution with polar/non-polar solvent mixtures. Recrystallization in aprotic solvents (e.g., DMF or DMSO) may further enhance purity. Analytical techniques like HPLC should confirm purity >95% .
Q. How should researchers characterize its molecular structure?
Structural characterization requires a combination of:
Q. What experimental approaches assess its stability under varying conditions?
Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>250°C as per similar compounds) and differential scanning calorimetry (DSC) for phase transitions. Stability under acidic/basic conditions can be tested via pH-dependent degradation studies monitored by HPLC .
Q. What safety protocols are critical during handling?
Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C in dark, dry conditions to prevent photodegradation and moisture absorption. Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can synthesis yields be optimized for this azo compound?
Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, stoichiometry, catalyst loading). Bayesian optimization algorithms can predict high-yield conditions with minimal experimental runs. For example, optimizing diazonium salt formation at 0–5°C and coupling pH 8–10 may enhance azo bond formation .
Q. How should contradictory genotoxicity data be resolved?
Azo compounds may exhibit mutagenicity via metabolic reduction to aromatic amines. Use the Ames test (TA98 strain with S9 liver homogenate) to confirm genotoxicity. If conflicting results arise, validate assay conditions (e.g., pre-incubation time, metabolite generation) and compare with structurally similar azo derivatives (e.g., CAS 12225-06-8, which showed mutagenicity) .
Q. What computational methods predict electronic properties for structure-activity relationships?
Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps and electrostatic potential surfaces. Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., DNA intercalation for mutagenicity studies). Validate predictions with experimental UV-Vis and cyclic voltammetry data .
Q. How can solubility challenges in aqueous media be addressed?
Modify substituents (e.g., sulfonamide or methoxy groups) to enhance hydrophilicity. Alternatively, use co-solvents (DMSO/water mixtures) or formulate as sodium/potassium salts. Solubility parameters (Hansen solubility parameters) can guide solvent selection .
Q. What strategies validate the compound’s biological activity in vitro?
Use dose-response assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase assays). For genotoxicity, combine comet assays (DNA damage) with γ-H2AX foci quantification. Cross-validate results with structural analogs to isolate pharmacophore contributions .
Q. How do crystallographic data resolve discrepancies in molecular conformation?
Refine X-ray diffraction data using SHELXL to identify tautomeric forms (e.g., keto-enol equilibria in benzimidazolone moieties). Compare with solid-state NMR to confirm hydrogen-bonding networks and packing motifs. Discrepancies between calculated and observed spectra may indicate polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
